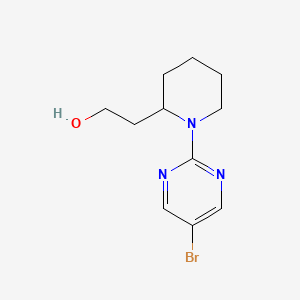

2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-[1-(5-bromopyrimidin-2-yl)piperidin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O/c12-9-7-13-11(14-8-9)15-5-2-1-3-10(15)4-6-16/h7-8,10,16H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTCYJLWVQLXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCO)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol typically involves the following steps:

Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, is reacted with piperidine under suitable conditions to form 5-bromopyrimidin-2-yl)piperidine.

Introduction of the Ethan-1-ol Group: The intermediate is then subjected to a reaction with ethylene oxide or a similar reagent to introduce the ethan-1-ol group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid, and reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Substitution Reactions: Products will vary depending on the nucleophile used, resulting in derivatives of the original compound.

Oxidation Reactions: Major products include aldehydes and carboxylic acids.

Reduction Reactions: Major products include alkanes.

Scientific Research Applications

2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Research: It can be used in studies involving receptor binding and enzyme inhibition.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyrimidine moiety is known to interact with various biological targets, while the piperidine ring can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:

Key Observations:

Ring Structure Differences: The target compound’s piperidine ring (one N atom) contrasts with the piperazine ring (two N atoms) in 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. Piperazine derivatives generally exhibit higher solubility in aqueous media due to additional hydrogen-bonding sites . Replacement of pyrimidine with pyridine (as in the aminomethyl-substituted analog) reduces aromatic nitrogen content, altering electronic properties and binding affinities .

Substituent Position and Flexibility: Hydroxyl groups directly on the piperidine ring (e.g., positions 3 or 4) limit conformational flexibility compared to the ethanol chain in the target compound. The ethyl chain may improve interactions with hydrophobic pockets in biological targets .

Biological and Synthetic Implications: Piperazine-containing analogs (e.g., 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol) are often synthesized via palladium-catalyzed cross-coupling, similar to methods described for related compounds in . The aminomethyl group in the pyridine analog (CAS 954572-56-6) may enhance binding to amine receptors, suggesting divergent therapeutic applications compared to bromopyrimidine derivatives .

Research and Application Trends

Biological Activity

2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol, also known by its CAS number 1343216-77-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a bromopyrimidine moiety attached to a piperidine ring, which is further connected to an ethan-1-ol group. This unique structure allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Receptor Binding : The bromopyrimidine component is known to interact with various receptors, influencing signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance, studies involving pyrimidine derivatives have shown effectiveness against a range of bacterial strains.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | Not yet established | TBD |

| Pyrimidine derivative A | 0.0039 | S. aureus |

| Pyrimidine derivative B | 0.025 | E. coli |

Anti-Cancer Activity

The compound's potential anti-cancer properties are supported by findings from studies on similar piperidine derivatives that inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. These activities suggest that compounds with a bromopyrimidine structure may play a role in cancer treatment by modulating critical cellular pathways.

Case Studies

- Study on Anticancer Activity : A study investigating the effects of piperidine derivatives demonstrated that certain compounds significantly inhibited the growth of glioma cell lines. Specifically, derivatives with halogen substitutions showed enhanced cytostatic effects, indicating that structural modifications can influence biological activity.

- Antibacterial Studies : In vitro tests conducted on pyrrolidine derivatives indicated strong antibacterial properties against multiple strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen substituents was crucial for enhancing bioactivity .

Research Applications

The compound serves as a valuable building block in medicinal chemistry for synthesizing novel pharmaceuticals targeting neurological disorders and inflammatory diseases. Its unique structure allows for diverse modifications that can lead to the development of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.